Ginkgolide A

Descripción general

Descripción

The compound 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3’,2’:3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-tert-butylhexahydro-4,7b-dihydroxy-8-methyl- is a complex organic molecule with a unique structure. It belongs to the class of furan derivatives, which are known for their high reactivity and biological activity . This compound is characterized by its multiple fused ring systems and functional groups, making it a subject of interest in various fields of scientific research.

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Ginkgolide A, a highly active PAF antagonist cage molecule , is known to interact with several targets. It has been found to bind to the G-protein-coupled receptor , and it also has effects on α-tubulin biology . These targets play crucial roles in various biological processes, including neurotransmission and cellular structure .

Mode of Action

Upon binding to the G-protein-coupled receptor, this compound inhibits the activation of adenyl cyclase, leading to a decrease in the level of cyclic AMP . This results in a decreased level of arachidonic acid , which can influence various cellular processes.

Biochemical Pathways

This compound has been found to influence several biochemical pathways. It is known to activate the JAK2/STAT3 (Janus kinase 2/signal transducer and activator of transcription 3) and p38 MAPK (mitogen-activated protein kinase) pathways . These pathways play important roles in immune system regulation .

Result of Action

This compound has been shown to have neuroprotective properties . It can influence neurotransmitter action, such as that of glutamate or dopamine . Furthermore, it has been found to induce the inhibition of platelet-activating factors (PAF) , and it can influence the inflammatory process .

Análisis Bioquímico

Biochemical Properties

Ginkgolide A presents a wide variety of neuroregulatory properties. It is known to condition the action of neurotransmitters such as glutamate or dopamine . It also induces the inhibition of platelet-activating factors (PAF), influencing the inflammatory process . The interaction of this compound with these enzymes, proteins, and other biomolecules plays a crucial role in its biochemical reactions .

Cellular Effects

This compound has been found to enhance cell viability, indicative of its neuroprotective effects . It exerts its influence on cell function by suppressing the NF-κB signaling pathway, which involves anti-apoptosis and anti-inflammation mechanisms . This product has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it has been found that Ginkgolides are a new class of microtubule-modulating agents with distinct effects on α-tubulin biology .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on rats, this compound showed a significant reduction of nystagmus scores and postural asymmetry, and an increased mobility in the open field at a concentration of 75 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. Terpenoids such as Ginkgolides are biosynthesized from a universal 5-carbon building block: Isopentenyl diphosphate (IPP). IPP can be derived from two pathways: One is the classical cytosolic mevalonic acid (MVA) pathway and the other is the plastidial methylerythritol 4-phosphate (MEP) pathway, which is mevalonate independent .

Transport and Distribution

Ginkgolides, including this compound, are synthesized in the fibrous root and main root periderm of the Ginkgo biloba tree. These compounds are then transported through the old stem cortex and phloem to the leaves .

Subcellular Localization

The subcellular localization of this compound is mainly at the cytoplasmic level

Métodos De Preparación

The synthesis of this compound involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common synthetic route involves the use of furan-2-yl-methanol derivatives, which undergo a series of reactions including alkylation, cyclization, and oxidation . The reaction conditions typically involve the use of catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) and solvents like dichloromethane (DCM) under an inert atmosphere . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparación Con Compuestos Similares

Compared to other furan derivatives, this compound is unique due to its multiple fused ring systems and functional groups. Similar compounds include:

Furo[2,3-b]pyrroles: Known for their high reactivity and biological activity.

Coumarin derivatives: Widely studied for their medicinal properties.

Polysubstituted furans: Used in various industrial applications.

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.

Propiedades

Número CAS |

15291-75-5 |

|---|---|

Fórmula molecular |

C20H24O9 |

Peso molecular |

408.4 g/mol |

Nombre IUPAC |

(1R,3R,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8?,9-,10+,11?,15+,17?,18?,19-,20-/m1/s1 |

Clave InChI |

FPUXKXIZEIDQKW-DCKBSNKZSA-N |

SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

SMILES isomérico |

C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5C3(C2)C6([C@H](O4)OC(=O)C6O)C(C5)C(C)(C)C)O |

SMILES canónico |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O |

Apariencia |

Solid powder |

melting_point |

280 °C |

Key on ui other cas no. |

15291-75-5 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BN 52020 BN-52020 BN52020 ginkgolide A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: GA appears to exert its protective effects by binding to the transcription factor forkhead box O1 (FoxO1). This interaction attenuates cardiomyocyte inflammation, oxidative stress, and apoptosis. [] GA reverses the LPS-induced downregulation of FoxO1 in the nucleus and the upregulation of phosphorylated FoxO1 in H9C2 cells. Downstream genes of FoxO1, such as KLF15, TXN2, NOTCH1, and XBP1, are also involved in these protective effects. []

A: GA has been shown to alleviate Aβ-induced pathological behaviors in a Caenorhabditis elegans model, including paralysis, reduced chemotaxis behavior, and 5-HT hypersensitivity. [] This protective effect is associated with the inhibition of Aβ oligomerization and the reduction of Aβ deposits. [] While GA reduces oxidative stress, this mechanism does not appear to be the primary driver of its anti-Aβ effects. []

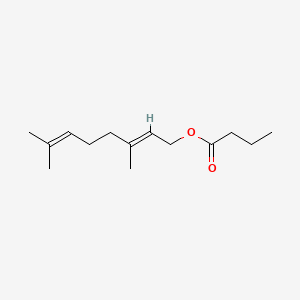

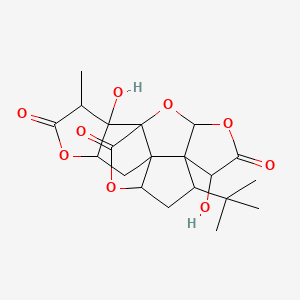

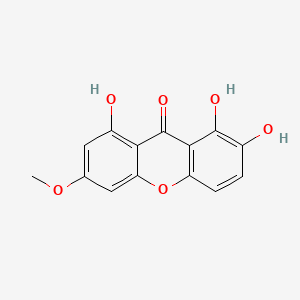

A: The molecular formula of GA is C20H24O9, and its molecular weight is 408.39 g/mol. [, ]

A: GA is a terpene trilactone characterized by a complex ring system, including a spiro[furan-3,2′-furo[3,2-b]furan] moiety, commonly referred to as the "cage" structure. This cage structure is decorated with various functional groups, including hydroxyl groups and a tert-butyl substituent. [, ]

A: While the provided research does not explicitly address the stability of GA under various storage conditions, it does highlight the importance of analytical method validation to ensure the accuracy, precision, and specificity of GA quantification. [] This implies the need to control storage conditions to maintain GA stability during research and development.

ANone: The provided research focuses on the pharmacological activities of GA and does not indicate any inherent catalytic properties or applications.

A: How was molecular docking used to study GA’s interaction with FoxO1?

A: Conformational analysis and docking simulations were conducted using a homology model of the α1 glycine receptor. These studies revealed two potential binding sites for GA within the receptor pore, both involving interactions with 6′ M2 residues. []

A: Replacing the hydroxyl group at the C-10 position of GA with an acetoxy group, as seen in ginkgolide B, enhances its inhibitory potency at the glycine receptor. [] This suggests that the C-10 position plays a crucial role in the interaction of GA with this target.

A: The presence of the β subunit in the glycine receptor influences the sensitivity of different ginkgolides. For instance, ginkgolide A exhibits enhanced sensitivity in the α2β GlyR compared to the α2 GlyR, while this effect is not observed in the α1β GlyR compared to the α1 GlyR. []

A: Co-administration of GA with a mixture of sesame extract and turmeric oil significantly increases the concentration of GA in the brains of mice compared to administration of GA alone. This suggests that this combination can enhance the bioavailability of GA. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

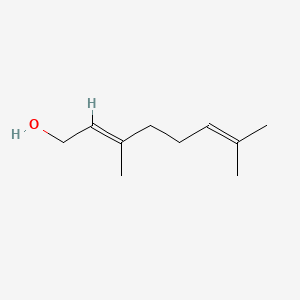

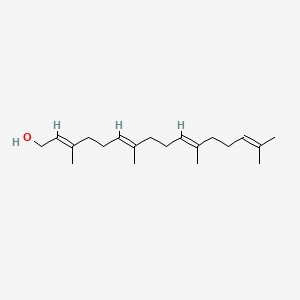

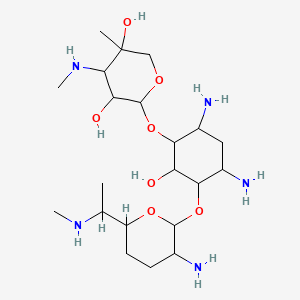

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)